6-(4-(Ethylthio)phenyl)picolinaldehyde
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Overview
Description
6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE is an organic compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethylthio group and a formyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE typically involves the reaction of 4-(ethylthio)benzaldehyde with pyridine-2-carbaldehyde under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethylthio group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBOXYLIC ACID.
Reduction: Formation of 6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-METHANOL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethylthio group may also contribute to the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the ethylthio group.
4-(Ethylthio)benzaldehyde: Contains the ethylthio group but lacks the pyridine ring.
Uniqueness
6-[4-(ETHYLTHIO)PHENYL]PYRIDINE-2-CARBALDEHYDE is unique due to the presence of both the ethylthio group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C14H13NOS |
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Molecular Weight |
243.33 g/mol |
IUPAC Name |
6-(4-ethylsulfanylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-2-17-13-8-6-11(7-9-13)14-5-3-4-12(10-16)15-14/h3-10H,2H2,1H3 |
InChI Key |
GLGLMOFHEHXNRE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
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